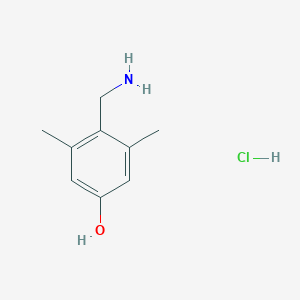

4-(Aminomethyl)-3,5-dimethylphenol hydrochloride

描述

4-(Aminomethyl)-3,5-dimethylphenol hydrochloride is a phenolic derivative characterized by a benzene ring substituted with a primary aminomethyl group (-CH₂NH₂) at the para position (C4) and methyl (-CH₃) groups at the meta positions (C3 and C5). The hydrochloride salt enhances its solubility in polar solvents and stability under physiological conditions.

属性

分子式 |

C9H14ClNO |

|---|---|

分子量 |

187.66 g/mol |

IUPAC 名称 |

4-(aminomethyl)-3,5-dimethylphenol;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-6-3-8(11)4-7(2)9(6)5-10;/h3-4,11H,5,10H2,1-2H3;1H |

InChI 键 |

FMNFAIACQOYQFQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1CN)C)O.Cl |

产品来源 |

United States |

准备方法

Preparation of 3,5-Dimethylphenol Derivatives

A critical precursor for the target compound is 3,5-dimethylphenol or its functionalized derivatives. According to patent CN104761435A, 3,5-dimethylphenol can be synthesized via the following steps:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts acylation of dimethylbenzene with acetyl chloride and aluminum chloride catalyst to form 3,5-dimethylacetophenone | Ice-water bath, temperature ≤ 15°C, stirring at 100°C for 5 hours | 77.6–85.4 | Purification by vacuum distillation |

| 2 | Epoxidation of 3,5-dimethylacetophenone to form MX ethyl ester using metachloroperbenzoic acid | Stirring at 20°C, reflux until reaction completion | 88.6 | Use of ethyl acetate solvent |

| 3 | Hydrolysis of MX ethyl ester under acidic or alkaline conditions to yield 3,5-dimethylphenol derivative (MX) | Room temperature stirring, pH adjustment with HCl or Na2CO3 | 65.5–89.8 | Extraction and vacuum distillation for purification |

This multi-step sequence yields high-purity 3,5-dimethylphenol derivatives essential for further functionalization.

Introduction of the Chloromethyl Group at the 4-Position

A key intermediate is 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine hydrochloride, which shares structural similarity in the chloromethyl functionalization step. According to patent CN103232389A, the chloromethylation is achieved by:

- Dissolving the hydroxymethyl precursor in toluene

- Adding triphosgene solution dropwise at 0–10°C to convert hydroxymethyl to chloromethyl group

- Quenching with methanol and removing acidic gases under reduced pressure

- Isolating the hydrochloride salt by centrifugation and drying

This method offers advantages of operational simplicity, high yield, and purity with minimal waste.

While this example is for a pyridine derivative, the analogous chloromethylation of 3,5-dimethylphenol derivatives can be adapted using reagents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.

Conversion of Chloromethyl to Aminomethyl Group

The chloromethyl group at the 4-position is converted to the aminomethyl group by nucleophilic substitution with ammonia or ammonium salts. This step typically involves:

- Reacting the chloromethyl intermediate with excess ammonia in an appropriate solvent (e.g., ethanol or water)

- Heating under reflux to facilitate substitution of chlorine by amino group

- Isolation of the free base aminomethyl compound

Subsequently, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid, yielding this compound.

Reaction Conditions and Optimization

| Step | Reagents | Conditions | Remarks |

|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 catalyst | 0–15°C addition, 100°C stirring | Control temperature to avoid polyacylation |

| Epoxidation | Metachloroperbenzoic acid | 20°C, reflux | Use non-protic solvents like ethyl acetate |

| Hydrolysis | Acidic/alkaline catalyst (HCl or Na2CO3) | Room temperature | pH adjustment critical for yield |

| Chloromethylation | Triphosgene or chloromethyl methyl ether | 0–10°C dropwise addition | Avoid excess reagent to limit side reactions |

| Amination | Ammonia solution | Reflux | Excess ammonia ensures complete substitution |

| Salt Formation | HCl aqueous solution | Room temperature | Crystallization of hydrochloride salt |

Optimization of temperature, reagent molar ratios, and purification steps such as recrystallization or chromatography are essential to maximize yield and purity.

Analytical and Purity Assessment

The final product is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and presence of aminomethyl group

- Fourier Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic phenolic OH and amine functionalities

- Mass Spectrometry (MS): Confirms molecular weight and formula

- Melting Point Determination: Assesses purity and identity of hydrochloride salt

- Chromatographic Techniques (HPLC, TLC): Used for purity assessment and monitoring reaction progress

These techniques ensure the compound meets research-grade purity standards.

Summary Table of Preparation Methods

| Stage | Method | Key Reagents | Yield Range | Notes |

|---|---|---|---|---|

| 3,5-Dimethylphenol Synthesis | Friedel-Crafts acylation → epoxidation → hydrolysis | Acetyl chloride, AlCl3, MCPBA, HCl/Na2CO3 | 65.5–89.8% (overall) | Multi-step, optimized molar ratios critical |

| Chloromethylation | Hydroxymethyl to chloromethyl conversion | Triphosgene, toluene, methanol | High yield, >80% | Low temperature, controlled addition |

| Amination | Chloromethyl to aminomethyl substitution | Ammonia, ethanol/water | High yield, >85% | Excess ammonia, reflux conditions |

| Salt Formation | Free base to hydrochloride salt | HCl aqueous solution | Quantitative | Crystallization for purification |

化学反应分析

Types of Reactions

4-(Aminomethyl)-3,5-dimethylphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Substituted phenols and related compounds.

科学研究应用

4-(Aminomethyl)-3,5-dimethylphenol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(Aminomethyl)-3,5-dimethylphenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 4-(Aminomethyl)-3,5-dimethylphenol hydrochloride with related compounds identified in the evidence:

Key Observations:

Substituent Positioning: The methyl groups in the target compound (C3, C5) differ from analogs like 4-[(Dimethylamino)methyl]-2,6-dimethylphenol hydrochloride (C2, C6), which may alter steric effects and electronic distribution on the aromatic ring .

Functional Group Variations: The aminopropoxy group in 4-(2-Aminopropoxy)-3,5-dimethylphenol hydrochloride introduces an ether linkage, reducing hydrogen-bonding capacity compared to the direct aminomethyl group in the target compound . Tertiary amines (e.g., dimethylamino derivatives) exhibit higher lipophilicity than primary amines, affecting membrane permeability and metabolic stability .

Pharmacological and Industrial Relevance

- 4-(2-Aminopropoxy)-3,5-dimethylphenol hydrochloride (p-Hydroxymexiletine): A metabolite of mexiletine, an antiarrhythmic drug.

- 4-[(Dimethylamino)methyl]-2,6-dimethylphenol hydrochloride: Tertiary amine derivatives are often used in drug design to modulate bioavailability and duration of action .

- 4-Amino-3,5-dimethylbenzonitrile hydrochloride: Nitrile-containing compounds are intermediates in agrochemical and pharmaceutical synthesis (e.g., vasodilators or kinase inhibitors) .

生物活性

4-(Aminomethyl)-3,5-dimethylphenol hydrochloride, with the CAS number 2613385-68-3, is an organic compound characterized by a phenolic structure. It features an aminomethyl group at the 4-position and two methyl groups at the 3- and 5-positions. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C9H14ClNO |

| Molecular Weight | 187.7 g/mol |

| CAS Number | 2613385-68-3 |

| Purity | ≥95% |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The structure allows for hydrogen bonding through the aminomethyl group, while the phenolic hydroxyl group can participate in various chemical reactions that modulate the activity of target molecules.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. The presence of the hydroxyl group in this compound enhances its antioxidant capacity, making it a candidate for further studies in oxidative stress-related diseases.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition may lead to anti-inflammatory effects, making it relevant for therapeutic applications in conditions like arthritis .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. Its ability to reduce oxidative stress and inflammation could contribute to protecting neuronal cells from damage associated with neurodegenerative diseases .

Case Studies

- Anti-inflammatory Activity : A study investigated the effects of various phenolic compounds on COX inhibition. Results indicated that this compound displayed significant COX-2 inhibition, suggesting its potential as an anti-inflammatory agent .

- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in decreased cell death and reduced levels of reactive oxygen species (ROS), highlighting its protective effects on neuronal cells .

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of phenolic compounds. The unique positioning of methyl groups in this compound influences its reactivity and interaction with biological targets. Comparative studies with similar compounds have shown that this specific configuration enhances both antioxidant and enzyme inhibitory activities .

常见问题

Q. What are the established synthetic pathways for 4-(Aminomethyl)-3,5-dimethylphenol hydrochloride, and how can reaction conditions be optimized for maximum yield?

The synthesis typically involves multi-step organic reactions, including alkylation or amination of phenolic precursors under controlled conditions. For example, analogous compounds like 4-(2-Aminopropoxy)-3,5-dimethylphenol hydrochloride are synthesized via nucleophilic substitution using aminopropanol derivatives and halogenated phenolic intermediates . Optimization strategies include adjusting reaction temperature (e.g., 85°C in DMF for similar reactions ), solvent polarity, and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt with >95% purity .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Key methods include:

- HPLC : To assess purity (>95% as per pharmaceutical standards ).

- NMR Spectroscopy : For verifying substituent positions (e.g., methyl and aminomethyl groups on the aromatic ring) .

- Mass Spectrometry : To confirm molecular weight (231.72 g/mol ) and fragmentation patterns.

- X-ray Crystallography : For resolving crystallographic data in complex analogs .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational (e.g., LogD, pKa) and experimentally derived physicochemical properties for this compound?

Computational tools like PubChem’s pKa (10.27) and LogD (pH 7.4: 0.09) predictions should be validated experimentally via potentiometric titration (for pKa) and shake-flask/partition coefficient assays (for LogD). Discrepancies often arise from solvent effects or protonation state variations in silico models. Cross-referencing with structurally similar compounds, such as 4-Hydroxy Mexiletine Hydrochloride (LogP: 1.83 ), can guide method adjustments.

Q. What experimental design considerations are critical when evaluating the stability of this compound under biological assay conditions?

- pH Stability : The compound’s phenolic -OH and amine groups may degrade under extreme pH. Buffered solutions (pH 6–8) are recommended for in vitro studies .

- Temperature Control : Storage at -20°C under inert atmosphere prevents oxidation , while assay temperatures should mimic physiological conditions (37°C).

- Light Sensitivity : UV-Vis studies on analogs suggest photodegradation risks, necessitating amber glassware or dark storage .

Q. How do molecular properties like polar surface area (PSA) and hydrogen-bonding capacity influence the compound’s pharmacokinetic profile in preclinical studies?

- PSA (55.48 Ų ) : High PSA correlates with low blood-brain barrier permeability, suggesting limited CNS activity.

- Hydrogen-Bond Donors/Acceptors (2/3 ) : Impacts solubility and renal clearance. Structural analogs with similar profiles show oral bioavailability challenges, necessitating prodrug strategies or formulation enhancements (e.g., liposomal encapsulation) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models for this compound?

- Metabolic Differences : Hepatic metabolism in vivo may reduce efficacy compared to cell-based assays. Use metabolic stabilizers (e.g., cytochrome P450 inhibitors) in vitro to bridge the gap .

- Dosage Adjustments : Scale doses based on allometric modeling (e.g., mg/kg conversions) to account for species-specific pharmacokinetics .

Q. What methodologies are effective in resolving synthetic byproduct formation during large-scale production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。